![molecular formula C13H40O5Si6 B13784927 1,1,1,5,7,7,7-Heptamethyl-3,3-bis[(trimethylsilyl)oxy]tetrasiloxane CAS No. 38147-00-1](/img/structure/B13784927.png)
1,1,1,5,7,7,7-Heptamethyl-3,3-bis[(trimethylsilyl)oxy]tetrasiloxane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,1,1,5,7,7,7-Heptamethyl-3,3-bis[(trimethylsilyl)oxy]tetrasiloxane is a specialized organosilicon compound with the molecular formula C13H40O5Si6 and a molecular weight of 444.97 g/mol . This compound is characterized by its unique structure, which includes multiple silicon-oxygen bonds, making it a valuable substance in various scientific and industrial applications.
Preparation Methods
The synthesis of 1,1,1,5,7,7,7-Heptamethyl-3,3-bis[(trimethylsilyl)oxy]tetrasiloxane typically involves organic synthesis reactions. One common method includes the reaction of suitable organic compounds with silicon-containing reagents . The process generally requires precise reaction conditions, including controlled temperatures and the use of catalysts to facilitate the formation of the desired product . Industrial production methods may involve large-scale organic synthesis techniques, ensuring the compound’s purity and consistency for commercial use .
Chemical Reactions Analysis
1,1,1,5,7,7,7-Heptamethyl-3,3-bis[(trimethylsilyl)oxy]tetrasiloxane undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions, leading to the formation of silanol groups.
Reduction: Reduction reactions may involve the use of reducing agents to modify the silicon-oxygen bonds.
Substitution: Substitution reactions often occur with the replacement of trimethylsilyl groups by other functional groups.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and various catalysts to facilitate substitution reactions . The major products formed from these reactions depend on the specific reagents and conditions used, but they often include modified siloxane compounds with altered functional groups .
Scientific Research Applications
1,1,1,5,7,7,7-Heptamethyl-3,3-bis[(trimethylsilyl)oxy]tetrasiloxane has a wide range of applications in scientific research:
Biology: The compound’s unique properties make it useful in biological studies, particularly in the synthesis of biomolecules.
Mechanism of Action
The mechanism of action of 1,1,1,5,7,7,7-Heptamethyl-3,3-bis[(trimethylsilyl)oxy]tetrasiloxane involves its interaction with molecular targets through silicon-oxygen bonds. These interactions can lead to the formation of stable complexes, which are crucial in its applications in drug delivery and material science . The pathways involved often include the modification of silicon-oxygen bonds, resulting in the formation of new functional groups that enhance the compound’s properties .
Comparison with Similar Compounds
1,1,1,5,7,7,7-Heptamethyl-3,3-bis[(trimethylsilyl)oxy]tetrasiloxane can be compared with other similar compounds, such as:
1,1,1,3,5,5,5-Heptamethyltrisiloxane: This compound has a similar structure but differs in the number of silicon atoms and functional groups.
Tetrakis(trimethylsiloxy)silane: Another related compound with a different arrangement of silicon-oxygen bonds.
The uniqueness of this compound lies in its specific molecular structure, which provides distinct properties and applications compared to other organosilicon compounds .
Properties
CAS No. |
38147-00-1 |
|---|---|
Molecular Formula |
C13H40O5Si6 |
Molecular Weight |
444.96 g/mol |
IUPAC Name |
[methyl(trimethylsilyloxy)silyl] tris(trimethylsilyl) silicate |
InChI |
InChI=1S/C13H40O5Si6/c1-19(14-20(2,3)4)15-24(16-21(5,6)7,17-22(8,9)10)18-23(11,12)13/h19H,1-13H3 |
InChI Key |
JRQYNNFQXZXPRR-UHFFFAOYSA-N |
Canonical SMILES |
C[SiH](O[Si](C)(C)C)O[Si](O[Si](C)(C)C)(O[Si](C)(C)C)O[Si](C)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1-[4-[2-(4-methylanilino)-2-oxoethoxy]phenyl]-5-oxopyrrolidine-3-carboxylic acid](/img/structure/B13784852.png)
![(2R,6S,7S)-7-(1,3-benzodioxol-5-yl)-2,3-dimethoxy-8-methyl-6-prop-2-enyltricyclo[4.2.0.02,8]oct-3-en-5-one](/img/structure/B13784853.png)
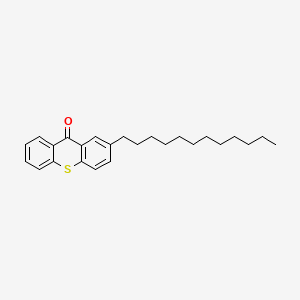

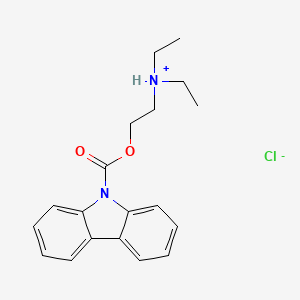
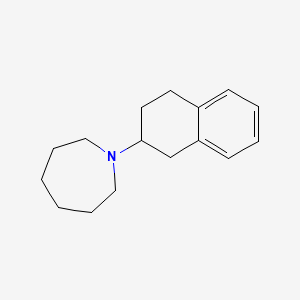
![Disodium 2-benzo[f]quinolin-3-yl-1,3-dioxoindandisulfonate](/img/structure/B13784873.png)
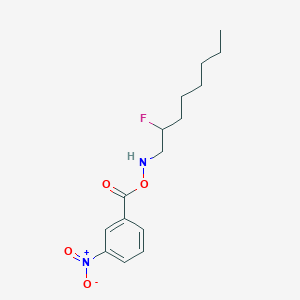
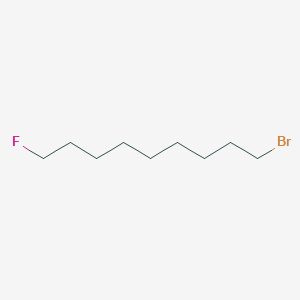
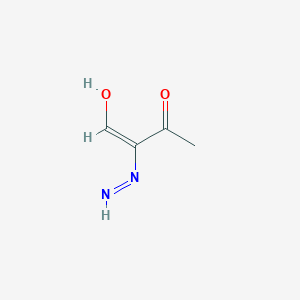

![8-Aminoimidazo[1,5-A]pyrazine-3-thiol](/img/structure/B13784902.png)
![3-[4-(1,1-Dimethylpropyl)phenyl]-2-methyl-2-propenal](/img/structure/B13784910.png)
